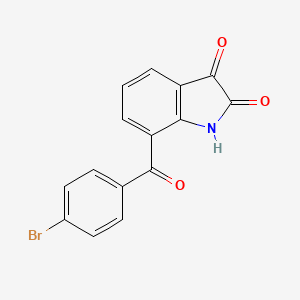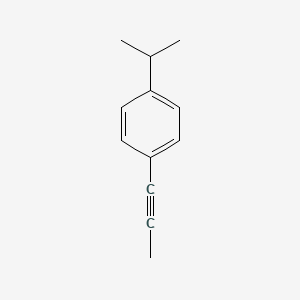
(6S)-Tetrahydrofolic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6S)-Tetrahydrofolic Acid is a biologically active form of folate, a water-soluble B vitamin. It plays a crucial role in various cellular processes, including DNA synthesis, repair, and methylation. This compound is essential for the proper functioning of the human body, particularly in the synthesis of nucleotides and amino acids.
作用机制
Target of Action
(6S)-Tetrahydrofolic Acid, also known as 6S-5-Methyltetrahydrofolate-Calcium (MTHF-Ca), is the predominant form of dietary folate in circulation . This pathway is crucial for the synthesis of aromatic compounds in bacteria, fungi, algae, some protozoan parasites, and plants .
Mode of Action
This interaction leads to changes in the metabolic processes of the targeted organisms, affecting their growth and survival .
Biochemical Pathways
This compound affects the shikimate pathway, a seven-step metabolic route used by bacteria, fungi, algae, parasites, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) . This pathway is absent in mammals, making it an attractive target for antimicrobial drugs and herbicides .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are crucial for its bioavailability and therapeutic effect. Generally, these properties depend heavily on the drug’s ability to pass through membranes via simple diffusion . Only the uncharged form of a drug can pass through a membrane by simple diffusion .
Result of Action
The molecular and cellular effects of this compound’s action are significant. For instance, in a study on zebrafish, it was found that this compound reduced brain damage by reducing motor dysfunction and neurobehavioral defects . It counteracted oxidative damages after injury by increasing the activities of GSH-Px and SOD and decreasing the content of MDA . RNA-seq and RT-qPCR results showed that this compound played a neuroprotective role by alleviating neuroinflammation, inhibiting blood coagulation, and neuronal apoptosis processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, acid rain can significantly alter soil physicochemical and biochemical processes . These environmental changes could potentially affect the stability and efficacy of this compound.
生化分析
Biochemical Properties
(6S)-Tetrahydrofolic Acid is involved in various biochemical reactions. It serves as a coenzyme in the conversion of homocysteine to methionine, a reaction catalyzed by the enzyme methionine synthase . This reaction is crucial for the synthesis of S-adenosylmethionine, a universal methyl donor for almost 100 different substrates, including DNA, RNA, proteins, and lipids .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is essential for the synthesis of nucleic acids (DNA and RNA), and thus, it plays a vital role in cell division and growth . In addition, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a methyl group donor in the conversion of homocysteine to methionine . This process is crucial for DNA synthesis and repair, protein synthesis, and methylation reactions .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the compound’s stability, degradation, and long-term effects on cellular function can vary depending on the specific conditions of the experiment .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While low to moderate doses can support normal cellular functions, high doses might lead to adverse effects .
Metabolic Pathways
This compound is involved in the one-carbon metabolic pathway, where it acts as a coenzyme in the conversion of homocysteine to methionine . This reaction is catalyzed by the enzyme methionine synthase and is crucial for DNA synthesis and repair, protein synthesis, and methylation reactions .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters . It can be localized in various cellular compartments depending on its role in specific biochemical reactions .
Subcellular Localization
The subcellular localization of this compound can vary depending on the specific cellular context. It can be found in various compartments within the cell, including the cytoplasm and the nucleus . Its localization can influence its activity or function, such as its role in DNA synthesis and repair, protein synthesis, and methylation reactions .
准备方法
Synthetic Routes and Reaction Conditions: (6S)-Tetrahydrofolic Acid can be synthesized through several chemical routes. One common method involves the reduction of folic acid using a reducing agent such as sodium borohydride under controlled conditions. The reaction typically requires a solvent like methanol or ethanol and is carried out at room temperature.
Industrial Production Methods: In industrial settings, this compound is often produced through fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the compound, which is then extracted and purified using various chromatographic techniques.
化学反应分析
Types of Reactions: (6S)-Tetrahydrofolic Acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to dihydrofolic acid and further to folic acid.
Reduction: It can be reduced to form various derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Strong nucleophiles such as amines and thiols are often employed.
Major Products Formed:
Oxidation: Dihydrofolic acid and folic acid.
Reduction: Various reduced derivatives of tetrahydrofolic acid.
Substitution: Substituted folate derivatives.
科学研究应用
(6S)-Tetrahydrofolic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is essential for studying cellular processes involving DNA synthesis and repair.
Medicine: It is used in the treatment of folate deficiency and related disorders. It is also a key component in prenatal vitamins to prevent neural tube defects.
Industry: It is used in the production of fortified foods and dietary supplements.
相似化合物的比较
Folic Acid: The oxidized form of (6S)-Tetrahydrofolic Acid, less biologically active.
Dihydrofolic Acid: An intermediate in the reduction of folic acid to tetrahydrofolic acid.
Methyltetrahydrofolic Acid: A methylated derivative of tetrahydrofolic acid.
Uniqueness: this compound is unique due to its high biological activity and its role as a coenzyme in critical metabolic processes. Unlike folic acid, which requires reduction to become active, this compound is readily utilized by the body, making it more efficient in supporting cellular functions.
属性
CAS 编号 |
71963-69-4 |
|---|---|
分子式 |
C19H23N7O6 |
分子量 |
445.4 g/mol |
IUPAC 名称 |
(2S)-2-[[4-[[(6S)-2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H23N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,11-12,14,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t11-,12-,14?/m0/s1 |
InChI 键 |
GTHBYNYDVOUIBB-VHBIQUBJSA-N |
SMILES |
C1C(NC2C(=N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
手性 SMILES |
C1[C@@H](NC2C(=O)NC(=NC2=N1)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
规范 SMILES |
C1C(NC2C(=O)NC(=NC2=N1)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
外观 |
Assay:≥95%A crystalline solid |
同义词 |
(S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (5R)-5-[(1R,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B588028.png)












